

Comparative docking studies of 4-oxazolidinone analogues with target proteins

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Compound of Interest

Compound Name: 4-Oxazolidinone, 2,5-diphenyl-

Cat. No.: B080729

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A comparative analysis of molecular docking studies reveals the versatility of the 4-oxazolidinone scaffold in targeting a diverse range of proteins implicated in bacterial infections, cancer, and viral diseases. These in silico studies provide valuable insights into the structure-activity relationships and binding mechanisms of 4-oxazolidinone analogues, guiding the development of more potent and selective therapeutic agents.

Quantitative Docking and Activity Data

The following tables summarize the quantitative data from various docking and biological activity studies of 4-oxazolidinone and related 4-thiazolidinone analogues against different biological targets.

Table 1: Docking Scores and Binding Energies of 4-Oxazolidinone Analogues

Compound Class	Target Protein	Docking Score / Binding Energy (kcal/mol)	Docking Software	Reference
γ -Butyrolactone & Oxazolidinone Ligands	Sigma 1 Receptor (s1R)	-2.018 to -84.106 (Binding Free Energy)	Schrödinger (Glide, MM/GBSA)	[1]
γ -Butyrolactone & Oxazolidinone Ligands	Sigma 2 Receptor (s2R)	-84.578 to -114.210 (Binding Free Energy)	Schrödinger (Glide, MM/GBSA)	[1]
Oxazolidinone Derivatives	Cyclin-Dependent Kinases (CDKs)	Suggested binding affinity	SwissDock	[2]
Thiazolidin-4-one Analogues	β -carbonic anhydrase	Not specified, but efficient binding reported	Not specified	[3]
Thiazolidin-4-one Inhibitors	Human Dihydroorotate Dehydrogenase (hDHODH)	Lowest binding energy conformation selected	AutoDock	[4]

Table 2: Biological Activity of 4-Oxazolidinone and 4-Thiazolidinone Analogues

Compound ID / Analogue Series	Target/Cell Line	Activity (IC ₅₀ / MIC in μ M)	Biological Effect	Reference
LPSF/NBM-1	HL-60	54.83	Cytotoxic	[2]
LPSF/NBM-2	MOLT-4	51.61	Cytotoxic, G2/M cell cycle arrest	[2][5]
Thiazolidinone Analogue 7	HepG2	75	Anticancer	[3]
Thiazolidinone Analogue 5	HepG2	9.082	Anticancer, S phase arrest	[6][7]
Thiazolidinone Analogue 6b	HepG2	4.712	Anticancer, G1 phase arrest	[6][7]
Thiazolidinone-Sulfanilamide Hybrid 9	MCF-7	3.96	Antiproliferative	[8]
PNU-107922 & PNU-140457	S. aureus, S. pneumoniae	~0.5-1 μ g/ml (MIC)	Antibacterial	[9]
hDHODH Inhibitor 10	hDHODH	0.188	Enzyme Inhibition	[4]
hDHODH Inhibitor 16	hDHODH	0.593	Enzyme Inhibition	[4]

Experimental Protocols

Molecular docking is a key computational method used to predict the binding orientation and affinity of a ligand to a target protein.[10] The protocols employed in the cited studies vary in software and specific parameters, but generally follow a standardized workflow.

A. General Molecular Docking Workflow

A typical workflow involves preparation of both the protein and the ligand, followed by the docking simulation and analysis of the results.

- **Protein Preparation:** The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.
- **Ligand Preparation:** The 2D or 3D structure of the 4-oxazolidinone analogue is created. The structure is then optimized to its lowest energy conformation, and appropriate charges are assigned.[\[11\]](#)
- **Receptor Grid Generation:** A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[\[11\]](#)
- **Docking Simulation:** The ligand is placed in the defined grid box, and the docking software samples different conformations and orientations of the ligand, scoring each based on a defined scoring function.[\[11\]](#)
- **Pose Analysis:** The resulting poses are analyzed, often by selecting the one with the lowest binding energy, to study the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[\[4\]](#)

B. Specific Software and Methods

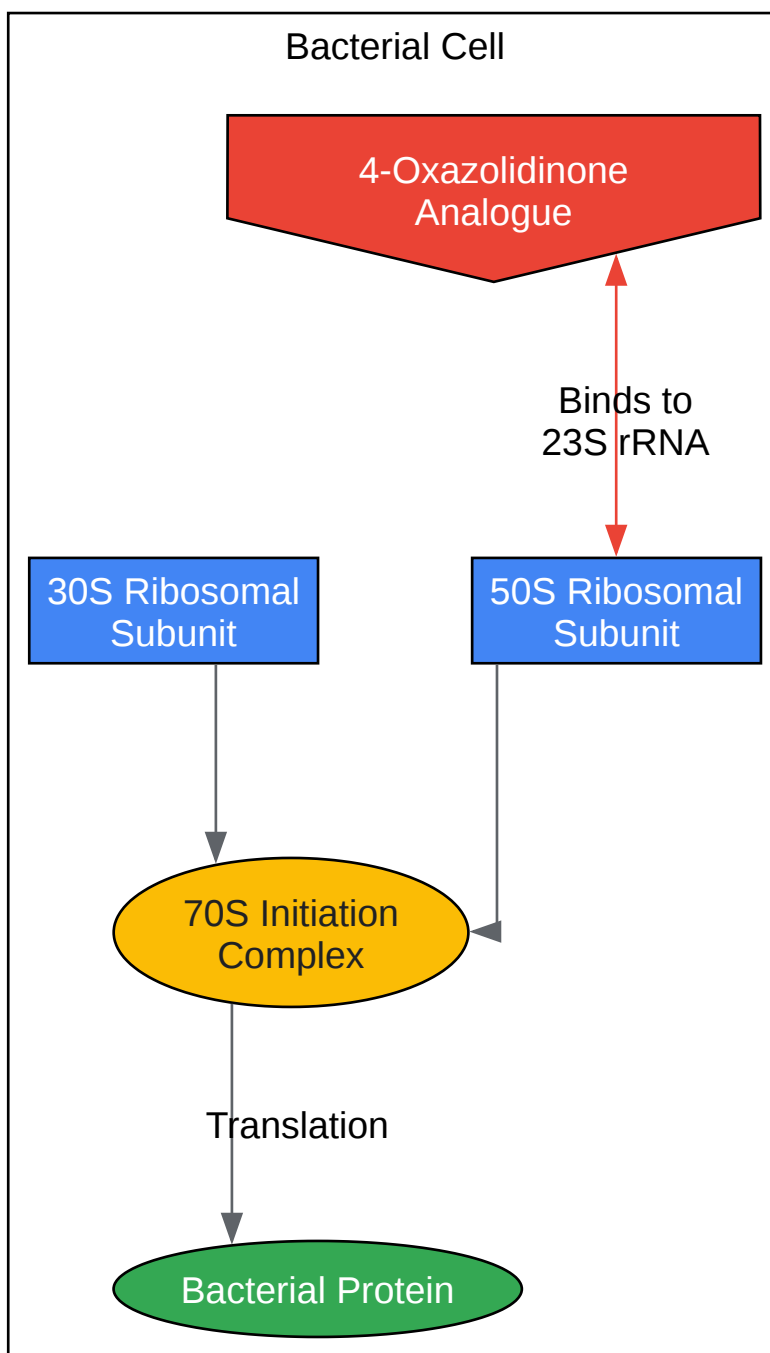
- **Schrödinger Suite (Glide/Prime):** This commercial software is frequently used for docking studies. The Glide module is used for the docking calculations, often in Extra Precision (XP) mode.[\[11\]](#) The Prime module's Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is then used to calculate the binding free energies of the docked poses, providing a more refined estimation of binding affinity.[\[1\]](#)[\[11\]](#)
- **AutoDock:** An open-source software that uses a Lamarckian genetic algorithm for conformational searching.[\[4\]](#) It is widely used for its flexibility and accuracy. AutoDock 4, AutoDock Vina, and DOCK 6 have been comparatively assessed for their ability to model oxazolidinone-ribosome interactions, with DOCK 6 showing the most consistent performance in reproducing the native pose.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **SwissDock:** A web server for blind docking, which is useful when the binding site of the target is unknown.[\[2\]](#) Analysis of the results is often performed using visualization software like UCSF Chimera or Biovia Discovery Studio.[\[2\]](#)

Visualizing Mechanisms and Workflows

Antibacterial Mechanism of Action

Oxazolidinones, such as the antibiotic Linezolid, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation.

[\[15\]](#)[\[16\]](#)



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Caption: Mechanism of bacterial protein synthesis inhibition by 4-oxazolidinone analogues.

Proposed Anticancer Mechanism

Certain 4-oxazolidinone derivatives have shown potential as anticancer agents. Docking studies suggest they may bind to and inhibit Cyclin-Dependent Kinases (CDKs).[2] This inhibition disrupts the cell cycle, leading to arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][5]

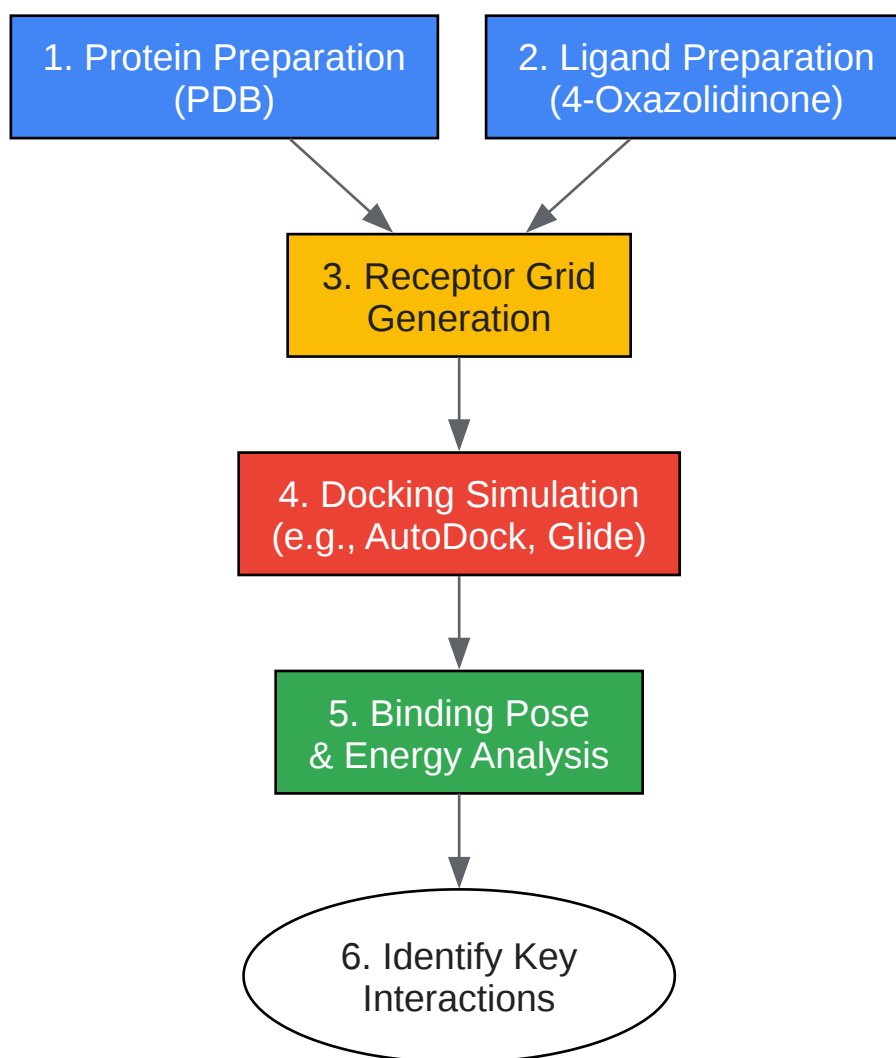


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Caption: Proposed anticancer mechanism of 4-oxazolidinone analogues via CDK inhibition.

General Molecular Docking Workflow

The process of molecular docking follows a structured sequence of steps, from preparing the molecules to analyzing their potential interactions. This computational workflow is fundamental in structure-based drug design.



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Caption: A generalized workflow for molecular docking studies.

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